2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide
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Overview
Description
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide is a chemical compound with the molecular formula C11H15BrN2OS and a molecular weight of 303.2186 . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrobromide can be compared with other thiazolidine derivatives, such as:
2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrochloride: Similar in structure but with a chloride ion instead of a bromide ion.
2-Methylidene-1,3-thiazolidin-4-one derivatives: These compounds share the thiazolidine ring but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substituents and the presence of the bromide ion, which can influence its reactivity and biological activity.
Properties
CAS No. |
6649-55-4 |
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Molecular Formula |
C11H15BrN2OS |
Molecular Weight |
303.22 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;hydrobromide |
InChI |
InChI=1S/C11H14N2OS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,10,12,14H,6-8H2;1H |
InChI Key |
YXGODDMQKKSXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC(C2=CC=CC=C2)O.Br |
Origin of Product |
United States |
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